2-(5-Amino-2-methylphenoxy)propanoic acid

Catalog No.
S14154391
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Amino-2-methylphenoxy)propanoic acid

Product Name

2-(5-Amino-2-methylphenoxy)propanoic acid

IUPAC Name

2-(5-amino-2-methylphenoxy)propanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-6-3-4-8(11)5-9(6)14-7(2)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13)

InChI Key

SMBUQVLIBRMIGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC(C)C(=O)O

2-(5-Amino-2-methylphenoxy)propanoic acid is an organic compound characterized by its unique structure, which includes an amino group, a phenoxy group, and a propanoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C₁₁H₁₅N₁O₃, and it features a propanoic acid functional group attached to a phenol derivative that contains an amino substituent.

The chemical behavior of 2-(5-Amino-2-methylphenoxy)propanoic acid allows it to participate in various reactions. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amine Reactions: The amino group can undergo acylation or alkylation, modifying its reactivity.
  • Oxidation: The amino group can be oxidized to form nitro derivatives under appropriate conditions.
  • Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for exploring the compound's derivatives and enhancing its biological activity.

Research indicates that 2-(5-Amino-2-methylphenoxy)propanoic acid exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and for its role in modulating neurotransmitter systems. The presence of the amino group enhances interactions with biological targets, including enzymes and receptors involved in pain and inflammation pathways. Preliminary studies suggest that this compound may influence specific signaling pathways, making it a candidate for further pharmacological investigation.

Several synthetic routes have been proposed for the preparation of 2-(5-Amino-2-methylphenoxy)propanoic acid:

  • Direct Amination: Starting from 2-methylphenol, the introduction of an amino group can be achieved through nucleophilic substitution reactions.
  • Esterification Method: This involves reacting the corresponding phenolic ester with propanoic acid under acidic conditions.
  • Multi-step Synthesis: A more complex route may involve several steps, including protection-deprotection strategies, to introduce functional groups selectively.

These methods allow for variations in yield and purity based on reaction conditions, making them adaptable for laboratory or industrial scale-up.

The applications of 2-(5-Amino-2-methylphenoxy)propanoic acid span various fields:

  • Medicinal Chemistry: It is investigated for its potential therapeutic effects in treating inflammatory diseases and pain management.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Potential applications in developing herbicides or plant growth regulators due to its structural features.

Interaction studies focus on the binding affinity of 2-(5-Amino-2-methylphenoxy)propanoic acid to various biological targets. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in inflammation and pain modulation. Further studies are necessary to elucidate these interactions fully and determine their pharmacological implications.

Several compounds share structural similarities with 2-(5-Amino-2-methylphenoxy)propanoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(2-amino-5-methylphenoxy)benzoateContains a benzoate moietyExhibits different anti-inflammatory properties
Methyl 4-(5-amino-2-methylphenoxy)butanoateLonger carbon chainPotentially different pharmacokinetic properties
Ethyl 2-(5-amino-2-methylphenoxy)propanoateEthyl instead of methylMay exhibit enhanced lipophilicity
Methyl 3-(4-hydroxyphenyl)propanoateHydroxy group instead of aminoDifferent mode of action due to hydroxyl substitution

The uniqueness of 2-(5-Amino-2-methylphenoxy)propanoic acid lies primarily in its specific structural arrangement, which may confer distinct biological activities compared to similar compounds. Its combination of functional groups allows for specific interactions within biological systems, making it a valuable candidate for further research.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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